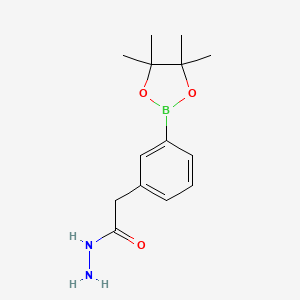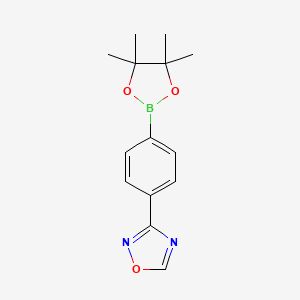![molecular formula C14H19N B6335720 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% CAS No. 731767-57-0](/img/structure/B6335720.png)
4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% is a synthetic organic compound that has been used extensively in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 217-219°C. This compound has a variety of applications in the laboratory, ranging from the synthesis of other compounds to the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine and 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine hydrochloride. It has also been used to study the biochemical and physiological effects of certain drugs and compounds. Furthermore, it has been used to study the structure and reactivity of molecules and the interactions between molecules.
Mécanisme D'action
The mechanism of action of 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to the production of certain hormones and neurotransmitters, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% are not fully understood. However, studies have shown that the compound has the potential to affect the levels of certain hormones and neurotransmitters in the body, such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the levels of certain enzymes, such as monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, the compound is relatively inexpensive and can be easily purchased from chemical suppliers. The main limitation is that the compound can be somewhat toxic and should be handled with care.
Orientations Futures
There are several potential future directions for 4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%. One potential direction is to further explore its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds and its potential use as a therapeutic agent. Finally, further research could be done to explore its potential toxicity and the potential risks associated with its use.
Méthodes De Synthèse
4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-(2-chloro-3-phenylprop-2-en-1-yl)piperidine with sodium ethoxide in ethanol to form the desired product. This reaction is carried out at room temperature and can be completed in approximately 30 minutes. Another method involves the reaction of 1-(3-piperidin-1-yl)propan-2-one with 3-chloro-2-phenylpropene in the presence of potassium carbonate and ethanol. This reaction is carried out at a temperature of 70°C and can be completed in approximately 1 hour.
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSFBKWVUYOERR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)







